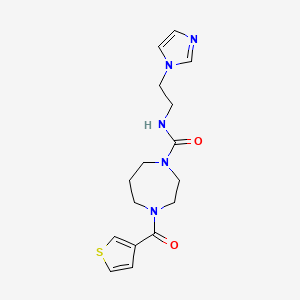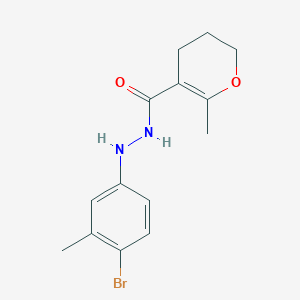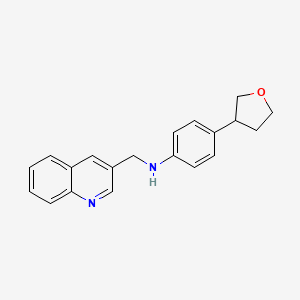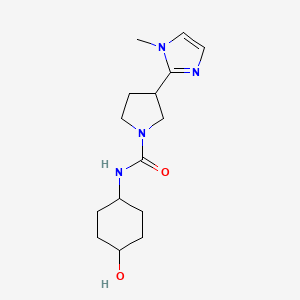![molecular formula C17H24F2N2O3 B7052553 N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide](/img/structure/B7052553.png)
N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide: is a complex organic compound, often studied for its potential applications in various scientific and industrial fields. Its unique structure, featuring multiple functional groups, makes it a point of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide typically involves multi-step reactions. Key reagents include:
4-(difluoromethoxy)-3-methoxybenzyl chloride: .
Piperidine: .
Propionyl chloride: .
The general synthetic route begins with the alkylation of piperidine using 4-(difluoromethoxy)-3-methoxybenzyl chloride under basic conditions to produce an intermediate compound. This intermediate is then acylated using propionyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis process might be scaled up, utilizing batch reactors and continuous flow systems to ensure efficient production. Optimized reaction conditions, such as temperature control, solvent choice, and reagent purity, are crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide: undergoes several types of chemical reactions:
Oxidation
This compound can be oxidized under specific conditions using reagents like potassium permanganate or chromium trioxide. These reactions typically target the methoxy and piperidinyl groups.
Reduction
Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, focusing on the propanamide moiety.
Substitution
Substitution reactions involving the benzyl group can be performed using electrophiles or nucleophiles, depending on the desired transformation. Halogenation, for example, can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, various nucleophiles.
Major Products
The major products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation typically yields hydroxylated or carbonyl derivatives, while reduction focuses on producing alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and as a potential intermediate in the synthesis of more complex molecules.
Biology
It shows promise in biological studies due to its structural similarity to certain biological molecules, making it a candidate for drug discovery and development.
Medicine
Medicinal chemistry research often explores its potential as a pharmacological agent, investigating its efficacy and safety profiles.
Industry
Industrially, it may be used as a precursor or intermediate in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action for N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzymes or receptors that modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-[[4-(fluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide
N-[1-[[4-(chloromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide
N-[1-[[4-(methoxymethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide
Highlighting Uniqueness
Compared to these compounds, N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide stands out due to the presence of the difluoromethoxy group, which influences its chemical reactivity and biological interactions, potentially offering unique advantages in its applications.
So, what do you think of this deep dive? Anything else you’d like to know about this compound?
Properties
IUPAC Name |
N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O3/c1-3-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(24-17(18)19)15(10-12)23-2/h4-5,10,13,17H,3,6-9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIGTIXRKMZOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone](/img/structure/B7052475.png)

![2-[4-(2,3-dihydro-1H-indene-1-carbonyl)morpholin-3-yl]-1-(furan-2-yl)ethanone](/img/structure/B7052487.png)
![5-ethyl-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7052496.png)

![N-[1-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7052511.png)
![1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea](/img/structure/B7052518.png)
![N-[1-(3,4-difluorophenyl)ethyl]-N-methyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7052520.png)
![3-pyrazol-1-yl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B7052528.png)
![7-hydroxy-N-[1-(2-methoxy-5-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7052539.png)

![3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7052549.png)

![Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7052564.png)
